Cas no 2225176-40-7 (2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid)

2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid
- (6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid
- 2225176-40-7
-
- インチ: 1S/C10H8BBrN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h1-6,15-16H
- InChIKey: FONGAKYGCJWQIS-UHFFFAOYSA-N
- ほほえんだ: B(C1C=C(Br)N=C(C2C=CN=CC=2)C=1)(O)O
計算された属性
- せいみつぶんしりょう: 277.98622g/mol
- どういたいしつりょう: 277.98622g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.2Ų
2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903735-5mg |
2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid |
2225176-40-7 | 95% | 5mg |
¥898.20 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903735-100mg |
2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid |
2225176-40-7 | 95% | 100mg |
¥8,280.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903735-25mg |
2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid |
2225176-40-7 | 95% | 25mg |
¥2,970.00 | 2022-09-02 |
2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid 関連文献
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2-Bromo-6-(4-pyridyl)pyridine-4-boronic acidに関する追加情報
2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid (CAS No. 2225176-40-7): An Overview
2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid (CAS No. 2225176-40-7) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structure, which combines a bromopyridine moiety with a pyridyl group and a boronic acid functionality. The compound's diverse reactivity and potential applications make it an essential building block in modern chemical research.
The structure of 2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid consists of a central pyridine ring substituted with a bromine atom at the 2-position and a 4-pyridyl group at the 6-position. The 4-position of the pyridine ring is further functionalized with a boronic acid group. This arrangement provides multiple reactive sites that can be exploited in various synthetic transformations, making it a valuable intermediate in the synthesis of complex molecules.
In the realm of medicinal chemistry, 2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid has shown promise as a key intermediate in the development of novel pharmaceuticals. Its ability to undergo Suzuki-Miyaura coupling reactions allows for the efficient synthesis of biologically active compounds. Recent studies have demonstrated its utility in the preparation of targeted therapies for various diseases, including cancer and neurodegenerative disorders. For instance, researchers have utilized this compound to synthesize potent inhibitors of specific enzymes involved in disease pathways, highlighting its potential as a lead compound in drug discovery.
The Suzuki-Miyaura coupling reaction is one of the most widely used methods for incorporating 2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid into complex molecular architectures. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and aryl or vinyl boronic acids. The high efficiency and selectivity of this reaction make it an indispensable tool in organic synthesis, particularly for the preparation of bioactive molecules.
Beyond its applications in medicinal chemistry, 2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid has also found use in materials science. Its unique electronic properties and structural flexibility make it suitable for the development of advanced materials, such as organic semiconductors and luminescent materials. For example, researchers have incorporated this compound into polymer chains to create materials with enhanced electronic performance, which can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The synthesis of 2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid typically involves several steps, starting from commercially available starting materials. One common approach involves the bromination of 6-chloropyridin-3-amine followed by amination to introduce the pyridyl group. The resulting intermediate is then converted into the boronic acid through a series of well-established reactions. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of stability and handling, 2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid is generally stable under standard laboratory conditions but should be stored in a dry environment to prevent hydrolysis. It is recommended to handle this compound with care to avoid exposure to moisture or air, as these can affect its reactivity and stability.
The safety profile of 2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid is an important consideration for researchers working with this compound. While it is not classified as a hazardous material, proper safety protocols should be followed during handling and storage to ensure safe laboratory practices. Personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this compound to minimize the risk of skin or eye contact.
In conclusion, 2-Bromo-6-(4-pyridyl)pyridine-4-boronic acid (CAS No. 2225176-40-7) is a highly versatile compound with significant potential in various fields of chemistry and materials science. Its unique structure and reactivity make it an invaluable building block for the synthesis of complex molecules with diverse applications, from pharmaceuticals to advanced materials. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.
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